molecular formula C11H13NO B14556355 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol CAS No. 61660-21-7

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol

Cat. No.: B14556355
CAS No.: 61660-21-7
M. Wt: 175.23 g/mol
InChI Key: OOWRHMQDXAKESH-UHFFFAOYSA-N
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Description

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol is an organic compound characterized by the presence of a phenyl group, an ethylene bridge, and an aminoethanol moiety

Properties

CAS No.

61660-21-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(cinnamylideneamino)ethanol

InChI

InChI=1S/C11H13NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-8,13H,9-10H2

InChI Key

OOWRHMQDXAKESH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol typically involves the condensation of 3-phenylprop-2-en-1-al with aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Similar in structure but lacks the imine group.

    3-Phenylprop-2-en-1-ol: Contains a similar phenyl and ethylene bridge but differs in functional groups.

    Aminoethanol: Shares the aminoethanol moiety but lacks the phenyl and ethylene components.

Uniqueness

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol is unique due to its combination of a phenyl group, an ethylene bridge, and an aminoethanol moiety

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